molecular formula C16H14ClN5OS2 B1226843 N-(2-chloro-3-pyridinyl)-2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]thio]acetamide

N-(2-chloro-3-pyridinyl)-2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]thio]acetamide

Cat. No.: B1226843
M. Wt: 391.9 g/mol
InChI Key: NSPSNBNOJHUNRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-3-pyridinyl)-2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]thio]acetamide is an aromatic amide.

Scientific Research Applications

Synthesis and Biological Activities

A range of N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds, which share structural similarities with the specified compound, have been designed and synthesized, showing notable antifungal and insecticidal activities. This suggests potential applications in agricultural pest control and antifungal treatments (Zhou Bing-se, 2013).

Antioxidant and Antitumor Evaluation

Related 1,3,4-thiadiazole derivatives have been synthesized and assessed for their antioxidant and antitumor properties, indicating the chemical class's potential in developing new cancer treatments with additional antioxidant benefits (W. Hamama et al., 2013).

Insecticidal Assessment

Innovative heterocycles incorporating a thiadiazole moiety, akin to the compound , have demonstrated effectiveness against the cotton leafworm, Spodoptera littoralis, highlighting potential uses in biopesticide development (A. Fadda et al., 2017).

Synthesis and Chemical Characterization

N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives have been synthesized, providing insights into the chemical behavior and properties of such compounds, which could inform further research and development in pharmaceuticals and agrochemicals (P. Yu et al., 2014).

Properties

Molecular Formula

C16H14ClN5OS2

Molecular Weight

391.9 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H14ClN5OS2/c1-10-4-2-5-11(8-10)19-15-21-22-16(25-15)24-9-13(23)20-12-6-3-7-18-14(12)17/h2-8H,9H2,1H3,(H,19,21)(H,20,23)

InChI Key

NSPSNBNOJHUNRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NN=C(S2)SCC(=O)NC3=C(N=CC=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-chloro-3-pyridinyl)-2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]thio]acetamide
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N-(2-chloro-3-pyridinyl)-2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]thio]acetamide
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N-(2-chloro-3-pyridinyl)-2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]thio]acetamide
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N-(2-chloro-3-pyridinyl)-2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]thio]acetamide
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N-(2-chloro-3-pyridinyl)-2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]thio]acetamide
Reactant of Route 6
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N-(2-chloro-3-pyridinyl)-2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]thio]acetamide

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